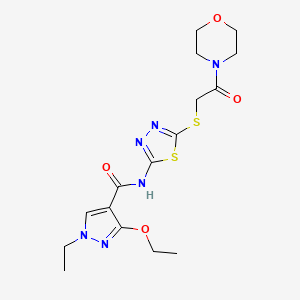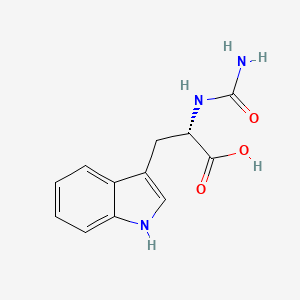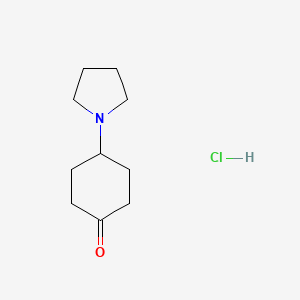![molecular formula C23H25N3O3 B2860374 N-(2-methoxyphenyl)-5,6,8-trimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridine-2(1H)-carboxamide CAS No. 1251590-67-6](/img/structure/B2860374.png)
N-(2-methoxyphenyl)-5,6,8-trimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridine-2(1H)-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-methoxyphenyl)-5,6,8-trimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridine-2(1H)-carboxamide” is a complex organic compound. It belongs to the class of naphthyridines, which are heterocycles that have significant importance in the field of medicinal chemistry . Many naphthyridine derivatives exhibit a variety of biological activities .
Synthesis Analysis
The synthesis of naphthyridine derivatives often involves a three-component reaction . For instance, one method involves a reaction of aldehyde, enamine, and tert-butyl 2,4-dioxopiperidine-1-carboxylate . Another method involves a reaction of aromatic aldehyde, naphthalene-2-amine or naphthalen-1-amine, and tert-butyl 2,4-dioxopiperidine-1-carboxylate .Molecular Structure Analysis
The molecular structure of naphthyridine derivatives is characterized by two fused pyridine rings with different mutual arrangements of nitrogen atoms . The exact structure of “this compound” would require more specific information or computational analysis for accurate determination.Chemical Reactions Analysis
Naphthyridine derivatives exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes . The specific reactions of “this compound” would depend on the conditions and reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of naphthyridine derivatives can vary significantly. For instance, they can have a wide range of melting points . The specific physical and chemical properties of “this compound” would require more specific information or experimental analysis for accurate determination.Wissenschaftliche Forschungsanwendungen
Anticancer Properties :Naphthyridine derivatives have been explored for their anticancer activities. One study elaborates on the structure-based design, synthesis, and evaluation of novel 10-methoxy dibenzo[b,h][1,6]naphthyridinecarboxamides, demonstrating significant anticancer activity against the A549 cell line, compared to a marketed lung cancer drug, pemetrexed. This highlights the potential of naphthyridine scaffolds in drug discovery for cancer treatment (Vennila et al., 2020).
Antimicrobial Activity :A series of 2-(6-methoxy-2-naphthyl)propionamide derivatives, though not identical, share a structural motif with the compound and have shown significant antibacterial and antifungal activities, comparable to standard agents like Ampicillin and Flucanazole. This suggests the potential of naphthyridine compounds in antimicrobial therapy (Helal et al., 2013).
DNA Binding Profile :Research into the DNA binding profile of naphthyridine carboxamides, similar to the compound of interest, has revealed their potential as turn-on fluorescent DNA staining probes. Such compounds bind strongly to DNA, suggesting applications in molecular biology for DNA visualization and analysis (Mahalakshmi et al., 2020).
Cytotoxic Activity and Mechanism of Action :Another study on a novel naphthyridine derivative showed it induces necroptosis at low concentrations and apoptosis at high concentrations in human melanoma A375 cells. This dual mechanism of action, mediated by upregulation of death receptors and scaffold proteins, points to the therapeutic potential of naphthyridine derivatives in melanoma treatment (Kong et al., 2018).
Zukünftige Richtungen
The field of naphthyridine derivatives continues to be an active area of research due to their diverse biological activities . Future directions could include the development of new synthetic methods, exploration of new biological activities, and the design of naphthyridine-based drugs. The specific future directions for “N-(2-methoxyphenyl)-5,6,8-trimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridine-2(1H)-carboxamide” would depend on its specific properties and potential applications.
Eigenschaften
IUPAC Name |
N-(2-methoxyphenyl)-5,6,8-trimethyl-10-oxo-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-14-11-15(2)21-16(12-14)22(27)17-13-26(10-9-19(17)25(21)3)23(28)24-18-7-5-6-8-20(18)29-4/h5-8,11-12H,9-10,13H2,1-4H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKPRFUZIYALWMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C3=C(N2C)CCN(C3)C(=O)NC4=CC=CC=C4OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-Methoxyphenyl)-2,5-dimethyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2860293.png)
![2-(1,3-Dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)ethyl 3-chlorobenzoate](/img/structure/B2860294.png)


![N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2860300.png)



![1-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one](/img/structure/B2860306.png)
![N-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2860307.png)
![3-[(Dimethyl-1,2-oxazol-4-yl)methoxy]naphthalene-2-carboxylic acid](/img/structure/B2860309.png)

